molecular formula C18H16ClF3N6O B10981218 N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B10981218
M. Wt: 424.8 g/mol
InChI Key: FAIUMESYYFNVNQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a recognized and potent ATP-competitive inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase). This compound has emerged as a critical pharmacological tool for investigating the tumor microenvironment, particularly the role of tumor-associated macrophages (TAMs). By selectively inhibiting CSF1R signaling, this molecule effectively blocks the survival, proliferation, and differentiation of monocytes and macrophages. Research utilizing this inhibitor has demonstrated its efficacy in disrupting the pro-tumorigenic functions of TAMs, providing a valuable strategy for probing oncology pathways and assessing therapeutic potential in preclinical models of solid tumors. Its high specificity for CSF1R over other kinases like KIT makes it a superior compound for deciphering complex signaling networks in the tumor microenvironment. Beyond oncology, this inhibitor is also employed in neuroinflammatory and autoimmune disease research, where CSF1R-dependent microglia and macrophages play a pathogenic role, offering insights into conditions such as rheumatoid arthritis and multiple sclerosis.

Properties

Molecular Formula

C18H16ClF3N6O

Molecular Weight

424.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

InChI

InChI=1S/C18H16ClF3N6O/c19-12-1-3-13(4-2-12)23-16(29)11-7-9-27(10-8-11)15-6-5-14-24-25-17(18(20,21)22)28(14)26-15/h1-6,11H,7-10H2,(H,23,29)

InChI Key

FAIUMESYYFNVNQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization steps. For instance, cyclocondensation under microwave conditions (150°C, 20 min) achieves 85% yield compared to 68% under conventional heating.

One-Pot Strategies

Recent advances combine triazolo-pyridazine formation and piperidine coupling in a single pot using sequential addition of reagents. This method reduces purification steps but requires precise stoichiometry control.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing pathways may yieldtriazolo[1,5-b]pyridazine isomers. Using electron-deficient pyridazine precursors favors the desired [4,3-b] isomer.

  • Trifluoromethyl Group Stability : Harsh acidic conditions can degrade the CF₃ group. Neutral pH and low temperatures (<50°C) during coupling steps prevent decomposition.

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs continuous flow reactors for cyclization and coupling steps, improving heat transfer and reproducibility. A representative protocol achieves 89% purity after crystallization with heptane/ethyl acetate.

Analytical Characterization

Critical quality attributes are verified via:

  • ¹H/¹³C NMR : Confirms regiochemistry (e.g., triazolo-pyridazine proton at δ 8.7–9.1 ppm).

  • HPLC-MS : Monitors intermediate purity (>95% required for coupling steps).

Chemical Reactions Analysis

Compound X may undergo various reactions:

    Oxidation: Oxidative transformations could modify the chlorophenyl or triazolo-pyridazinyl moieties.

    Reduction: Reduction reactions might reduce the carboxamide group or other functional groups.

    Substitution: Substituents can be replaced by other groups, affecting its properties. Common reagents and conditions depend on the specific reaction. Major products could include derivatives with altered pharmacological profiles.

Scientific Research Applications

Compound X finds applications across disciplines:

    Chemistry: It serves as a versatile building block for designing novel molecules.

    Biology: Researchers explore its interactions with biological targets (e.g., receptors, enzymes).

    Medicine: Investigations focus on its potential as a drug candidate (anticancer, antimicrobial, etc.).

    Industry: Its unique structure may lead to innovative materials or catalysts.

Mechanism of Action

The precise mechanism remains an active area of study. Compound X likely interacts with specific molecular targets, affecting cellular processes. Pathways involved could include signal transduction, enzyme inhibition, or gene expression modulation.

Comparison with Similar Compounds

Key Observations:

Unsubstituted triazolopyridazine derivatives (e.g., ) exhibit reduced steric hindrance but lower metabolic stability .

Dual halogenation (3-chloro-4-fluorophenyl in ) introduces synergistic electronic effects, which may optimize binding affinity in receptor-ligand interactions .

Piperidine Carboxamide Position :

  • Shifting the carboxamide from position 4 (target compound) to position 3 () alters the spatial orientation of the piperidine ring, affecting conformational flexibility and intermolecular interactions .

Biological Activity

N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of triazolo-pyridazine derivatives, which are known for their potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Triazolo-pyridazine moiety : This structure contributes to the compound's biological activity.
  • Chlorophenyl and trifluoromethyl groups : These substituents enhance metabolic stability and bioavailability.

Structural Formula

C16H15ClF3N5O\text{C}_{16}\text{H}_{15}\text{ClF}_3\text{N}_5\text{O}

Anticancer Activity

Recent studies have demonstrated that triazolo-pyridazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

In vitro assays indicated that these compounds can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. One study reported IC50 values for related compounds ranging from 1.06 to 2.73 μM against these cell lines .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. For example, it has been shown to inhibit c-Met kinase activity effectively, which is crucial for tumor cell proliferation and survival .

Other Biological Activities

In addition to anticancer properties, the compound may exhibit:

  • Antibacterial Activity : Similar compounds have demonstrated moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Some derivatives have shown strong inhibitory activity against urease and acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease .

Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 (μM)Reference
AnticancerA549 (Lung Cancer)1.06 ± 0.16
MCF-7 (Breast Cancer)1.23 ± 0.18
HeLa (Cervical Cancer)2.73 ± 0.33
AntibacterialSalmonella typhiModerate Activity
Bacillus subtilisStrong Activity
Enzyme InhibitionUreaseStrong Inhibition
AcetylcholinesteraseHigh Activity

Case Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of triazolo-pyridazine derivatives, researchers synthesized several compounds and tested their efficacy against multiple cancer cell lines using the MTT assay. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity, leading to further exploration of their potential as chemotherapeutic agents.

Case Study 2: Mechanistic Studies

Another study focused on elucidating the mechanism of action of triazolo-pyridazine derivatives. The researchers employed molecular docking studies alongside enzyme activity assays to demonstrate how these compounds interact with c-Met kinase and other relevant targets. The findings suggested that structural modifications could enhance their binding affinity and specificity.

Q & A

Q. What are the critical parameters for synthesizing this compound with high purity?

Synthesis requires precise control of reaction conditions. Key parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) to minimize side reactions and maximize yield .
  • Catalysts : Use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography or recrystallization (e.g., using DMF/ethanol mixtures) to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the triazolo-pyridazine core and piperidine substitution . Key markers include:
  • A singlet at δ 8.2–8.5 ppm (pyridazine protons).
  • Trifluoromethyl group signals at δ ~120 ppm in ¹³C NMR.
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching C₂₁H₁₆ClF₃N₆O) .
    • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can structural modifications enhance target binding affinity?

  • Rational Design : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to modulate π-π stacking with hydrophobic enzyme pockets .
  • Piperidine Optimization : Introduce sp³-hybridized substituents (e.g., methyl groups) to restrict conformational flexibility and improve binding .
  • Case Study : A derivative with a 4-fluorophenyl analog showed 2.3-fold higher inhibition of kinase X in vitro .

Q. How should researchers resolve discrepancies in reported biological activities?

  • Assay Standardization : Compare IC₅₀ values across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out off-target effects .
  • Impurity Analysis : Use LC-MS to detect trace intermediates (e.g., unreacted pyridazine precursors) that may skew activity .
  • Structural Validation : Co-crystallization with target proteins (e.g., kinases) to confirm binding mode .

Q. What strategies elucidate the compound’s mechanism of action?

  • Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate interacting proteins from cell lysates .
  • Kinase Profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseScan®) to identify primary targets .
  • Computational Docking : Use Schrödinger Suite to model interactions with ATP-binding pockets, prioritizing residues with ΔG < -9 kcal/mol .

Q. How does the compound’s stability impact pharmacological studies?

  • Accelerated Degradation Tests : Expose to pH 1–13 buffers at 40°C for 48 hours; monitor decomposition via HPLC .
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the triazolo-pyridazine moiety .
  • Metabolic Stability : Assess half-life in liver microsomes (e.g., human S9 fraction) to predict in vivo clearance .

Methodological Notes

  • Contradiction Handling : When literature reports conflicting bioactivity data, validate using isogenic cell lines (e.g., CRISPR-edited vs. wild-type) to isolate compound-specific effects .
  • Advanced Characterization : Combine X-ray crystallography with molecular dynamics simulations to predict metabolite formation .

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